molecular formula C14H6O8 B1671176 Ellagic acid CAS No. 476-66-4

Ellagic acid

Cat. No. B1671176
CAS RN: 476-66-4
M. Wt: 302.19 g/mol
InChI Key: AFSDNFLWKVMVRB-UHFFFAOYSA-N
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Safety and Hazards

EA may be harmful if inhaled, absorbed through skin, or swallowed . It may cause respiratory tract irritation, skin irritation, and eye irritation .

Biochemical Analysis

Biochemical Properties

Ellagic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as an antioxidant by neutralizing free radicals, thereby protecting cells from oxidative stress . This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . Additionally, this compound has been shown to inhibit the activity of certain enzymes like matrix metalloproteinases, which are involved in the degradation of extracellular matrix components . These interactions highlight the compound’s role in modulating biochemical pathways and maintaining cellular homeostasis.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to induce apoptosis and inhibit the proliferation of cancer cells, including breast, prostate, and colon cancer cells . This compound influences cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway, leading to changes in gene expression and cellular metabolism . Furthermore, this compound has been reported to regulate the expression of genes involved in inflammation and oxidative stress, thereby modulating cellular responses to environmental stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their activity and function . For instance, this compound has been shown to inhibit the activity of protein kinase C (PKC), a key regulator of cell proliferation and survival . Additionally, this compound modulates the expression of genes involved in apoptosis and cell cycle regulation, such as p53 and Bcl-2 . These molecular interactions contribute to the compound’s ability to regulate cellular processes and maintain cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound can undergo metabolic transformations in the gut, leading to the formation of bioactive metabolites such as urolithins . These metabolites have been found to exert similar or even enhanced biological activities compared to the parent compound . Long-term studies have demonstrated that this compound can modulate cellular responses over extended periods, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exert beneficial effects, such as reducing oxidative stress and inflammation . High doses of this compound may lead to toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its conversion to bioactive metabolites by gut microbiota . The compound undergoes hydrolysis to release this compound from ellagitannins, followed by further metabolism to produce urolithins . These metabolites are absorbed into the bloodstream and exert biological effects on various tissues . This compound also interacts with enzymes involved in phase I and phase II metabolism, influencing the detoxification and elimination of xenobiotics .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be absorbed in the intestines and transported to different tissues via the bloodstream . Within cells, this compound can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its conversion to bioactive metabolites, which can enhance its bioavailability and biological activity .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, this compound has been shown to localize to the mitochondria, where it can modulate mitochondrial function and protect against oxidative stress . These subcellular interactions contribute to the compound’s ability to regulate cellular processes and maintain cellular homeostasis.

properties

IUPAC Name

6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione
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InChI

InChI=1S/C14H6O8/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19/h1-2,15-18H
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InChI Key

AFSDNFLWKVMVRB-UHFFFAOYSA-N
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Canonical SMILES

C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O
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Molecular Formula

C14H6O8
Record name ELLAGIC ACID
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DSSTOX Substance ID

DTXSID2020557
Record name Ellagic acid
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Molecular Weight

302.19 g/mol
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Physical Description

Ellagic acid appears as cream-colored needles (from pyridine) or yellow powder. Odorless. (NTP, 1992), Cream-colored solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in alcohol or water, Slightly soluble in alcohol; soluble in alkalies, in pyridine. Practically insoluble in ether
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Density

1.667 at 64 °F (NTP, 1992) - Denser than water; will sink
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Mechanism of Action

The exact mechanism of action of ellagic acid in its different potential indications is still being investigated., Induction of glutathione S-transferase (GST) enzymes can increase detoxification of carcinogens and reduce carcinogen-induced mutagenesis and tumorigenesis. To determine if the anticarcinogen ellagic acid induces cellular enzymes which detoxify carcinogens ... the effect of ellagic acid on the expression of glutathione S-transferase-Ya /was examined/. Rats fed ellagic acid demonstrated significant increases in total hepatic GST activity, hepatic GST-Ya activity and hepatic GST-Ya mRNA. To determine if the observed increase in GST-Ya mRNA was due to ellagic acid inducing transcription of the GST-Ya gene, transfection studies were performed with plasmid constructs containing various portions of the 5' regulatory region of the rat GST-Ya gene. The transfection studies demonstrated that ellagic acid increased GST-Ya mRNA by inducing transcription of the GST-Ya gene and demonstrated that this induction is mediated through the antioxidant responsive element of the GST-Ya gene., Induction of cellular detoxification enzymes can increase detoxification of carcinogens and reduce carcinogen-induced mutagenesis and tumorigenesis. To determine if the dietary anticarcinogen ellagic acid induced enzymes which detoxify xenobiotics and carcinogens ... the effect of ellagic acid on the expression of the phase II detoxification enzyme NAD(P)H:quinone reductase (QR) /was examined/. QR is induced by xenobiotics and antioxidants interacting with the xenobiotic responsive and antioxidant responsive elements of the 5' regulatory region of the QR gene. Ellagic acid is structurally related to the antioxidants which induce QR and we proposed that ellagic acid would induce QR expression through activation of the antioxidant responsive element of the QR gene. Rats fed ellagic acid demonstrated a 9-fold increase in hepatic and a 2-fold increase in pulmonary QR activity, associated with an 8-fold increase in hepatic QR mRNA. To determine if this increase in QR mRNA was due to activation of the antioxidant responsive element, transient transfection studies were performed with plasmid constructs containing various portions of the 5' regulatory region of the rat QR gene. These transfection studies confirmed that ellagic acid induces transcription of the QR gene and demonstrated that this induction is mediated through the antioxidant responsive element of the QR gene., A principal mechanism by which these chemopreventive compounds exert their protective effects is likely to be via induction of carcinogen detoxification. This can be mediated by conjugation with glutathione, which is synthesized by the sequential actions of glutamate-cysteine ligase (GLCL) and glutathione synthetase ... /It was/ demonstrated that dietary administration of the naturally occurring chemopreventive agents, ellagic acid, coumarin or alpha-angelicalactone caused an increase in GLCL activity of between approximately 3- and 5-fold in rat liver. Treatment with the synthetic antioxidant ethoxyquin or the classic inducer phenobarbital caused < 2-fold induction of GLCL activity in rat liver, which was not found to be significant. The increases in GLCL activity were accompanied by increases (between 2- and 4-fold) in levels of both the catalytic heavy subunit (GLCLC) and regulatory light subunit (GLCLR). No substantial induction of GLCL was observed in rat kidney. The glutathione S-transferase (GST) subunits A1, A3, A4, A5, P1 and M1 were all found to be inducible in rat liver by most of the agents. The greatest levels of induction were observed for GST P1, following treatment with coumarin (20-fold), alpha-angelicalactone (10-fold) or ellagic acid (6-fold), and GST A5, following treatment with coumarin (7-fold), alpha-angelicalactone (6-fold) and ethoxyquin (6-fold). Glutathione synthetase was induced approximately 1.5-fold by coumarin, alpha-angelicalactone, ellagic acid and ethoxyquin. The expression of glutathione-related enzymes was also examined in preneoplastic lesions induced in rat liver by aflatoxin B(1). The majority of gamma-glutamyltranspeptidase (GGT)-positive preneoplastic foci contained increased levels of GLCLC relative to the surrounding tissue. This was usually found to be accompanied by an increase in GLCLR. Cells in the inner cortex of rat kidney were found to contain the highest levels of both GLCLC and GLCLR. The same cells showed the strongest staining for GGT activity., ... Specific in vitro assays ... found ellagic acid ... to be /a/ potent inhibitors of the catalytic activities of the two /human DNA/ topoisomerases. The minimum concentration required to inhibit > or = 50% of catalytic activity (IC50) of ellagic acid was determined at 0.6 and 0.7 ug/mL for topo I and topo II, respectively ... Unlike topoisomerase poisons ... /the/ plant phenol did not trap the enzyme-DNA reaction intermediate, known as the cleavable complex. In contrast, ellagic acid prevented other topo I and topo II poisons from stabilizing the cleavable complex, suggesting that the mode of its action is that of an antagonist. Structure-activity studies identified the 3,3'-hydroxyl groups and the lactone groups as the most essential elements for the topoisomerase inhibitory actions of plant phenols. On the basis of these findings and other properties of ellagic acid, a mechanistic model for the documented anticarcinogenic effects of the agent is proposed.
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Color/Form

Cream colored needles from pyridine

CAS RN

476-66-4
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Melting Point

greater than 680 °F (NTP, 1992), Greater than 360°C, >360 °C, mp: >300 °C /Hydrate, technical grade/, > 360 °C
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Synthesis routes and methods

Procedure details

Hydrolysis of corilagin with 0.1N HCl was performed for 1 hr and the solution was chromatographed over Sephadex LH-20 using (H2O -MeOH, 10:0-3:7) to give ellagic acid (1H-NMR in DMSO-d6 : δ 7.45, 2H, s), gallic acid (1H-NMR in acetone-d6 : δ 7.14, 2H, s) and glucose (Rf=0.45, cellulose plate, n-BuOH:pyridine:H2O=6:4:3, under aniline hydrogen phthalate spray as brown spot)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ellagic acid
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Q & A

Q1: How does ellagic acid exert its anti-cancer effects?

A1: Research suggests several mechanisms contribute to this compound's anti-cancer properties:

  • Inhibition of Cell Proliferation: this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including melanoma [], gastric cancer [], and breast cancer [].
  • Induction of Apoptosis: Studies show this compound can trigger apoptosis (programmed cell death) in cancer cells, as observed in melanoma [] and gastric cancer [] cell lines.
  • Modulation of Oxidative Stress: this compound exhibits antioxidant properties and has been shown to influence oxidative stress markers in gastric cancer cells [].
  • Anti-angiogenesis: this compound can inhibit angiogenesis (formation of new blood vessels), which is crucial for tumor growth and metastasis, particularly in breast cancer models by targeting the VEGFR-2 signaling pathway [].
  • Modulation of Specific Signaling Pathways: In breast cancer cells, this compound has been shown to inhibit the SDF1α/CXCR4 signaling pathway, which plays a role in tumor cell migration and invasion [].

Q2: How does this compound protect against UV-induced skin damage?

A2: this compound demonstrates photoprotective effects against UV radiation through:

  • Attenuation of UV-Induced Toxicity: It safeguards skin cells from UV-B-induced damage, as evidenced by improved cell viability in MTT assays [].
  • Prevention of Collagen Degradation: this compound mitigates collagen breakdown by inhibiting the production of matrix metalloproteinases (MMPs), enzymes involved in collagen degradation, in UV-exposed dermal fibroblasts [].
  • Reduction of Inflammation: It reduces the expression of inflammatory markers like ICAM-1 in UV-irradiated HaCaT cells, indicating its anti-inflammatory properties in skin exposed to UV radiation [].

Q3: What is the role of this compound in protecting against liver damage?

A3: Studies suggest this compound may protect against liver damage through:

  • Antioxidant Activity: this compound demonstrates antioxidant effects, scavenging free radicals and protecting against oxidative stress, which can contribute to liver injury [, ].
  • Anti-Inflammatory Effects: It may reduce the production of inflammatory cytokines, mitigating inflammation associated with liver damage [, ].
  • Anti-Fibrotic Activity: this compound has shown potential in reducing liver fibrosis by inhibiting the activation of hepatic stellate cells, the primary cells responsible for collagen production during liver fibrosis [].

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